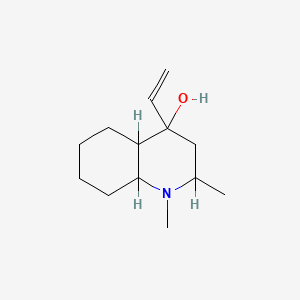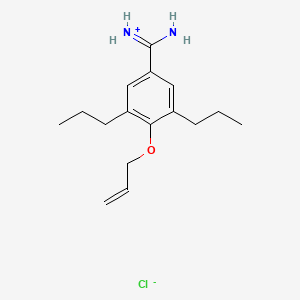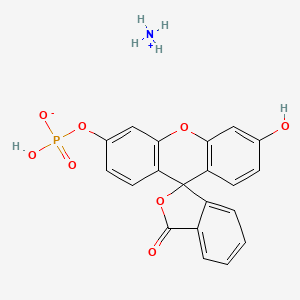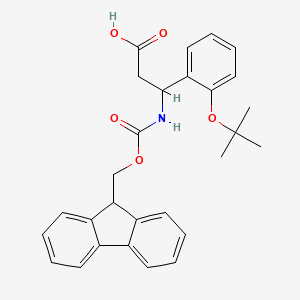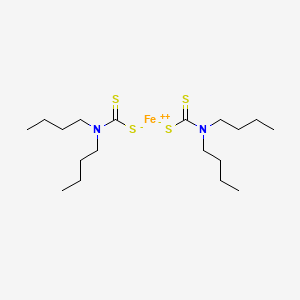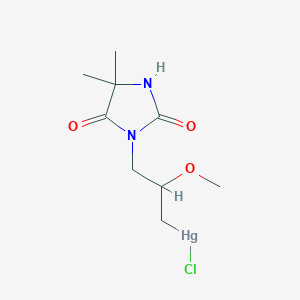
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a dimethylhydantoin moiety
Preparation Methods
The synthesis of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin typically involves the reaction of 3-chloromercuri-2-methoxy-1-propanol with 5,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of mercury-free derivatives.
Substitution: The chloromercuri group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin involves its interaction with molecular targets such as enzymes and proteins The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity
Comparison with Similar Compounds
Similar compounds to 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin include:
1-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin: This compound has a similar structure but with a methyl group instead of a dimethyl group.
3-(3-Chloromercuri-2-methoxy-1-propyl)hydantoin: Lacks the dimethyl substitution on the hydantoin ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
3477-28-9 |
|---|---|
Molecular Formula |
C9H15ClHgN2O3 |
Molecular Weight |
435.27 g/mol |
IUPAC Name |
chloro-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C9H15N2O3.ClH.Hg/c1-6(14-4)5-11-7(12)9(2,3)10-8(11)13;;/h6H,1,5H2,2-4H3,(H,10,13);1H;/q;;+1/p-1 |
InChI Key |
BTQOHLURROEVNT-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(C[Hg]Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


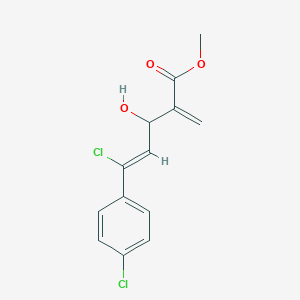
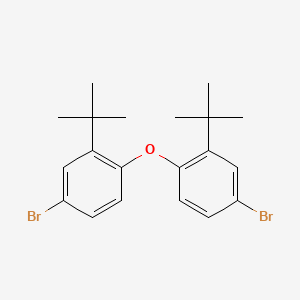
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

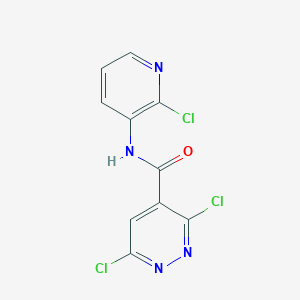
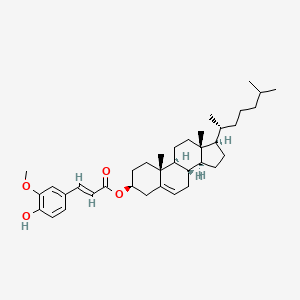

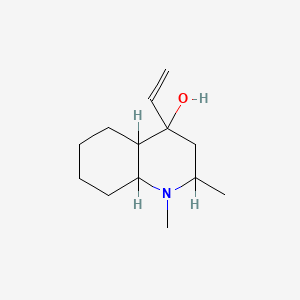
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
